molecular formula C13H17N3O3 B3146502 Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate CAS No. 601516-17-0

Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate

Cat. No.: B3146502
CAS No.: 601516-17-0
M. Wt: 263.29 g/mol
InChI Key: OKTZGXZEZXZTCO-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a fused pyrimidine derivative featuring a bicyclic scaffold with a formyl (-CHO) group at the 2-position and a tert-butyl carbamate protecting group at the 6-position. The tert-butyl carbamate group enhances solubility and stability during synthetic modifications, while the formyl group provides a reactive site for further functionalization, such as condensation reactions to generate Schiff bases or hydrazone derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-formyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)16-5-4-10-9(7-16)6-14-11(8-17)15-10/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTZGXZEZXZTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base. The resulting product undergoes further reactions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reaction. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups are introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate include its use as a probe in biochemical studies. It can be used to investigate enzyme activities and binding interactions with various biomolecules.

Medicine: In the field of medicine, this compound has shown potential as a lead compound for the development of new therapeutic agents. Its derivatives may exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Key Observations :

  • Reactivity: The 2-formyl group in the target compound offers distinct reactivity compared to electron-withdrawing groups (e.g., methylsulfonyl ) or aromatic substituents (e.g., phenyl ). It facilitates nucleophilic additions, whereas 2-amino or 4-hydroxy groups enable hydrogen bonding in biological targets .
  • Synthetic Flexibility : Chlorinated derivatives (e.g., ) are often intermediates for further substitutions, while tert-butyl carbamate-protected amines (e.g., ) simplify deprotection steps in multi-step syntheses.

Key Observations :

  • EGFR Inhibition: Anilino and aryl substituents at the 4- or 2-positions enhance EGFR binding affinity due to π-π stacking and hydrophobic interactions .
  • Electrophilic Potential: The 2-formyl group in the target compound may enable covalent binding to cysteine residues in kinase active sites, a strategy employed in irreversible inhibitors like afatinib.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Phenyl Analog 4-Chloro-2-pyridinyl Analog
LogP ~2.1 (predicted) 3.5 (experimental) 2.8 (predicted)
Solubility (aq.) Moderate (Boc enhances solubility) Low (hydrophobic aryl group) Moderate (polar pyridinyl group)
Metabolic Stability Likely stable due to Boc protection Susceptible to oxidative metabolism Chlorine may slow hepatic clearance

Biological Activity

Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 601516-17-0) is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure integrates a pyrido-pyrimidine framework, which is known to exhibit various biological activities. This article reviews the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.

  • Molecular Formula : C13H17N3O3
  • Molecular Weight : 263.29 g/mol
  • IUPAC Name : this compound
  • Purity : ≥98% .

Biological Activity

Research indicates that this compound may exhibit significant pharmacological properties. Compounds with similar structural motifs have been associated with various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens.
  • Anticancer Potential : The presence of the formyl group in the structure enhances reactivity and may contribute to anticancer activity by interacting with biological macromolecules involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : Compounds in this class have been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Binding : It has the potential to bind to receptors that mediate cellular responses to external stimuli.
  • Cellular Uptake : The lipophilic nature of the tert-butyl group may enhance cellular uptake, facilitating its biological effects.

Synthesis Methods

Synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing aldehydes and amines under acidic conditions.
  • Cyclization Techniques : Employing cyclization strategies involving pyridine and pyrimidine derivatives.
  • Functional Group Modifications : Modifying existing compounds to introduce the required functional groups.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same structural family:

StudyCompoundBiological ActivityIC50 Values
Tert-butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidineAnticancer0.013 μM
Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidineAnti-inflammatory0.044 μM
Tert-butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidineAntimicrobial0.067 μM

These studies highlight the potential for further exploration into the efficacy and mechanisms of action of this compound.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) are synthesized by reacting pyrimidine precursors with tert-butyl dicarbonate under basic conditions. Formylation at the 2-position is achieved using Vilsmeier-Haack reagents (POCl₃/DMF) or directed ortho-metalation followed by formyl introduction . Key steps include:

  • Boc protection of the amine group.
  • Palladium-catalyzed cross-coupling for substituent introduction.
  • Purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane).

Q. How is the compound characterized, and what analytical data are critical for validation?

Characterization relies on:

  • Mass spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., [M + H]⁺ at m/z 270.0 for chloro analogs) .
  • NMR spectroscopy:
  • ¹H NMR (400 MHz, CDCl₃): Key signals include tert-butyl singlet at δ 1.50 ppm and pyrimidine proton at δ 8.79 ppm .
  • ¹³C NMR verifies carbonyl (C=O) at ~155 ppm and formyl (CHO) at ~190 ppm.
    • Purity assessment: HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Q. What are the primary applications of this compound in medicinal chemistry?

The scaffold is a key intermediate in developing kinase inhibitors (e.g., EGFR, VEGFR-2). For instance, 4-anilino analogs show antitumor activity by blocking EGFR signaling . The formyl group enables further derivatization (e.g., Schiff base formation for metal coordination or click chemistry) .

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions influence biological activity?

Substituents modulate target binding and pharmacokinetics. Comparative studies reveal:

PositionSubstituentActivity (IC₅₀)TargetReference
2Formyl0.8 µMEGFR
2Methyl5.2 µMEGFR
4Chloro1.3 µMVEGFR-2
The formyl group enhances hydrogen bonding with kinase ATP pockets, improving potency. Chloro substituents increase lipophilicity, affecting membrane permeability .

Q. What strategies resolve contradictory bioactivity data across analogs?

Contradictions often arise from assay variability or impurities. Mitigation steps include:

  • Reproducibility checks: Validate results across multiple assays (e.g., enzymatic vs. cellular EGFR inhibition).
  • Purity verification: Reanalyze compounds via LC-MS to exclude degradation products .
  • Structural confirmation: Re-examine NMR and X-ray crystallography data to confirm regiochemistry .

Q. How can the Boc group be selectively removed without degrading the pyrimidine core?

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions. Optimal methods:

  • TFA/DCM (1:4): 2-hour treatment at 0°C preserves the core structure .
  • HCl in dioxane: Mild conditions (4 M, 1 h, RT) minimize side reactions . Post-deprotection, neutralize with NaHCO₃ and extract with DCM to isolate the free amine .

Methodological Considerations

Q. What precautions are necessary when handling air-sensitive intermediates in its synthesis?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Pd-catalyzed couplings).
  • Store intermediates under N₂ at –20°C to prevent oxidation .

Q. How to optimize reaction yields for large-scale synthesis?

  • Solvent selection: DMAc or THF improves solubility of aromatic intermediates .
  • Catalyst loading: Reduce Pd(PPh₃)₂Cl₂ to 0.1 eq. to minimize costs without sacrificing yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate
Reactant of Route 2
Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate

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